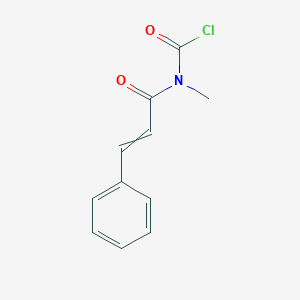![molecular formula C15H30N2O B14649584 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one CAS No. 53860-60-9](/img/structure/B14649584.png)
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one is an organic compound with the molecular formula C15H30N2O . It contains 30 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes a hydrazinyl group and a ketone functional group.
Méthodes De Préparation
The synthesis of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one involves several steps. One common method includes the reaction of a suitable hydrazine derivative with an appropriate ketone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis process. The crude product is often purified through recrystallization or distillation to achieve the required purity levels for further applications .
Analyse Des Réactions Chimiques
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one include other hydrazinyl derivatives and ketones. Some examples are:
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]nonan-2-one
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]decan-2-one
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]dodecan-2-one
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific carbon chain length and the presence of the hydrazinyl and ketone functional groups, which contribute to its distinct chemical behavior and applications .
Propriétés
Numéro CAS |
53860-60-9 |
|---|---|
Formule moléculaire |
C15H30N2O |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
3-[1-(2,2-dimethylhydrazinyl)ethylidene]undecan-2-one |
InChI |
InChI=1S/C15H30N2O/c1-6-7-8-9-10-11-12-15(14(3)18)13(2)16-17(4)5/h16H,6-12H2,1-5H3 |
Clé InChI |
FMZBLFMOQLTKBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=C(C)NN(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)

![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)
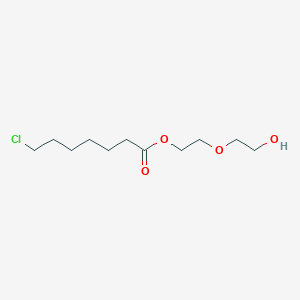
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
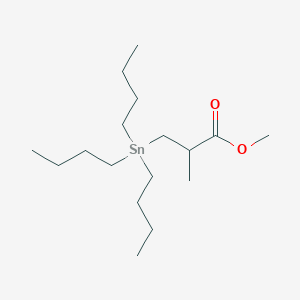
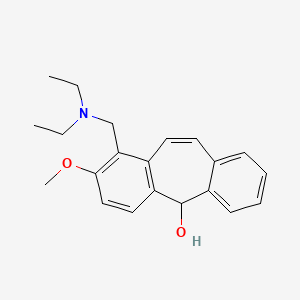
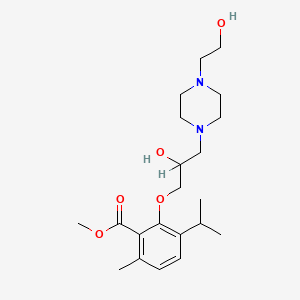
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
